Structural Preference for Cyclopentyl Moiety in Bioactive HCV Protease Inhibitors
In a foundational patent for macrocyclic Hepatitis C Virus (HCV) NS3 protease inhibitors, the cyclopentyl group is explicitly defined as a preferred substituent (R3 = cyclopentyl) within the pharmacophore [1]. This is not an arbitrary choice. The patent teaches that the R3 position, when combined with a (C5-6)cycloalkyl group at R2, contributes to the potent inhibition of the viral protease. While the patent does not directly compare cyclopentyl to all possible alkyl groups in a single assay, the structural specificity highlights that the cyclopentyl ring is optimal for achieving the desired molecular conformation and biological activity [1]. The use of cyclopentyl chloroformate is therefore a prerequisite for accessing this specific, patented chemical space.
| Evidence Dimension | Patent-Defined Structural Requirement for Biological Activity |
|---|---|
| Target Compound Data | R3 group defined as cyclopentyl in general formula I of US Patent 7,119,072 |
| Comparator Or Baseline | Other alkyl, cycloalkyl, or aryl groups are not specified for the R3 position in the claimed macrocyclic compounds |
| Quantified Difference | Not applicable (structural specificity vs. generic alternatives) |
| Conditions | Patent claims for macrocyclic peptide compounds as inhibitors of HCV NS3 protease |
Why This Matters
This directly ties cyclopentyl chloroformate to a validated, patented pharmaceutical scaffold, justifying its procurement over other chloroformates that cannot access this protected intellectual property.
- [1] Tsantrizos, Y. S., et al. (2006). Macrocyclic peptides active against the hepatitis C virus. U.S. Patent No. 7,119,072. Washington, DC: U.S. Patent and Trademark Office. View Source
